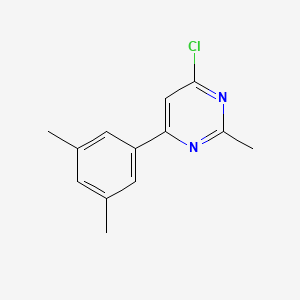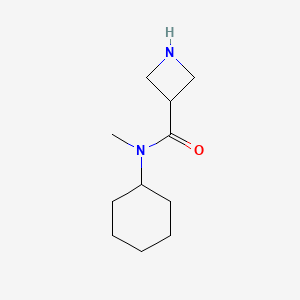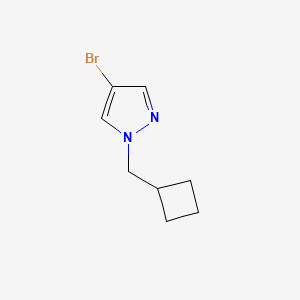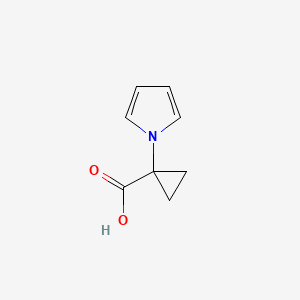
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone
Descripción general
Descripción
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone, also known as 3,5-difluoromethoxy-2-pyridone, is a novel compound with potential applications in a variety of scientific fields. It is a heterocyclic compound with a pyridine ring, two fluorine atoms, and a methoxy group. The compound has unique properties which make it suitable for use in a range of scientific research.
Aplicaciones Científicas De Investigación
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone has a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers and in the synthesis of pharmaceuticals. In addition, the compound can be used as a fluorescent probe for imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of 1-(1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanonepyridin-2-yl)-2-methoxyethanone is not yet fully understood. However, it is believed that the compound acts as a catalyst for a variety of reactions. The compound is believed to act as an electron donor and acceptor, allowing for the formation of new bonds between molecules. This enables the compound to act as a catalyst for a variety of different reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanonepyridin-2-yl)-2-methoxyethanone are not yet fully understood. However, it is known that the compound has the potential to interact with a variety of different cell types and enzymes, including cytochrome P450 enzymes. This suggests that the compound may have the potential to modulate the activity of various pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone has a number of advantages and limitations for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research. In addition, the compound has a wide range of potential applications, making it a versatile choice for a variety of experiments. However, the compound is not yet fully understood, and its mechanism of action is still being investigated. As such, caution should be taken when using the compound in experiments.
Direcciones Futuras
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone has a wide range of potential applications in scientific research. Future research should focus on further understanding the compound’s mechanism of action, as well as its potential applications in a variety of scientific fields. In addition, further research should be conducted to investigate the compound’s potential interactions with other molecules and enzymes, and its potential effects on various biochemical pathways. Finally, further research should be conducted to explore the potential applications of the compound in the synthesis of polymers and pharmaceuticals.
Propiedades
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-4-7(12)8-6(10)2-5(9)3-11-8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXILKKJXEWJTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729141 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone | |
CAS RN |
1075756-93-2 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)




![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)




